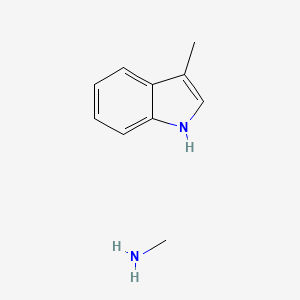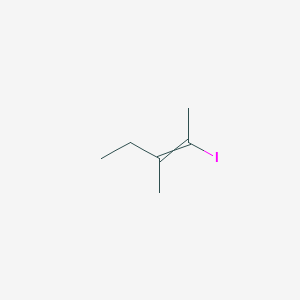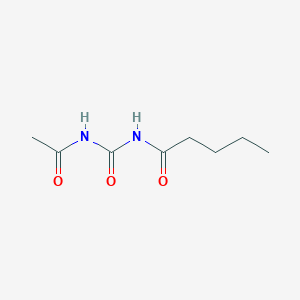
N-(acetylcarbamoyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(acetylcarbamoyl)pentanamide is an organic compound with the molecular formula C8H14N2O3 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(acetylcarbamoyl)pentanamide typically involves the reaction of pentanamide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
N-(acetylcarbamoyl)pentanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form pentanamide and acetic acid.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to yield corresponding carboxylic acids.
Reduction: Reduction with agents such as lithium aluminum hydride can convert it to the corresponding amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically at elevated temperatures (50-100°C).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, usually at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, typically at low temperatures (0-25°C).
Major Products Formed
Hydrolysis: Pentanamide and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amine.
Applications De Recherche Scientifique
N-(acetylcarbamoyl)pentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism by which N-(acetylcarbamoyl)pentanamide exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanamide: Similar in structure but lacks the acetyl group, making it less reactive in certain chemical reactions.
Acetamide: Contains a shorter carbon chain, resulting in different physical and chemical properties.
Butyramide: Has a similar structure but with a different carbon chain length, affecting its solubility and reactivity.
Uniqueness
N-(acetylcarbamoyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its acetyl group enhances its ability to participate in acetylation reactions, making it valuable in synthetic chemistry and pharmaceutical applications .
Propriétés
Numéro CAS |
854643-08-6 |
|---|---|
Formule moléculaire |
C8H14N2O3 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
N-(acetylcarbamoyl)pentanamide |
InChI |
InChI=1S/C8H14N2O3/c1-3-4-5-7(12)10-8(13)9-6(2)11/h3-5H2,1-2H3,(H2,9,10,11,12,13) |
Clé InChI |
JXGJTZVFECGYTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NC(=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


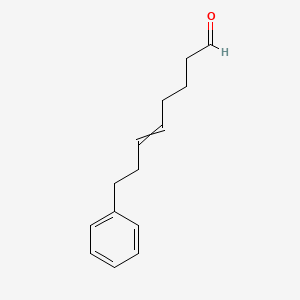
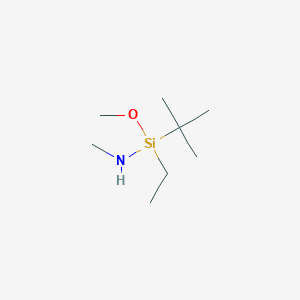
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
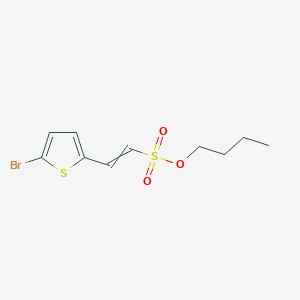
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)

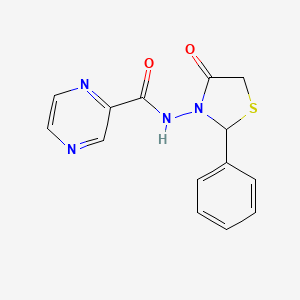
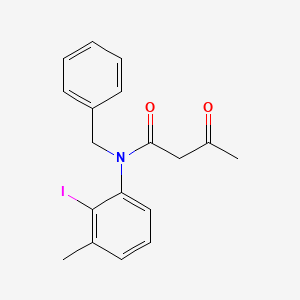
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
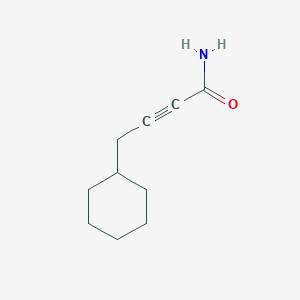
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)
